3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Description

Systematic IUPAC Nomenclature and Structural Formula

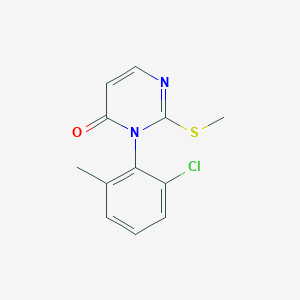

The systematic IUPAC name of this compound, This compound , is derived from its pyrimidinone core structure. The pyrimidin-4(3H)-one ring is substituted at the 3-position by a 2-chloro-6-methylphenyl group and at the 2-position by a methylsulfanyl (-SMe) group. The numbering of the pyrimidinone ring begins at the carbonyl oxygen (position 4), with the nitrogen at position 1 and the sulfur-containing substituent at position 2.

The structural formula can be represented as follows:

- Pyrimidinone core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.

- 3-position substituent : A 2-chloro-6-methylphenyl group, where a chlorine atom is attached to the benzene ring at position 2 and a methyl group at position 6.

- 2-position substituent : A methylsulfanyl group (-S-CH3).

The compound’s SMILES notation, CC1=C(C=CC=C1Cl)C2=NC(=O)N(C)S2, encodes this structure, highlighting the connectivity of the substituents to the heterocyclic ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several identifiers:

- CAS Registry Number : 89069-31-8.

- Supplier Catalog Number : EVT-13046767 (Evitachem).

- Synonym : 2-(Methylthio)-3-(2-chloro-6-methylphenyl)-4(3H)-pyrimidinone.

While no PubChem CID is explicitly listed in the provided sources, structurally analogous pyrimidinone derivatives, such as 6-(3-chloro-2-methylphenyl)pyrimidin-4(3H)-one (PubChem CID: 136969680), share similar naming conventions and substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H11ClN2OS , corresponding to a molecular weight of 266.75 g/mol . The contribution of each element to the molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 11 | 1.008 | 11.09 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 266.75 |

Properties

CAS No. |

89069-31-8 |

|---|---|

Molecular Formula |

C12H11ClN2OS |

Molecular Weight |

266.75 g/mol |

IUPAC Name |

3-(2-chloro-6-methylphenyl)-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-4-3-5-9(13)11(8)15-10(16)6-7-14-12(15)17-2/h3-7H,1-2H3 |

InChI Key |

LEPYMXGLSPYUBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2C(=O)C=CN=C2SC |

Origin of Product |

United States |

Preparation Methods

Cyclization via Condensation of Ethyl-3-oxobutanoate and Thiourea

A well-documented method involves the condensation of ethyl-3-oxobutanoate with thiourea in the presence of potassium hydroxide (KOH) in ethanol, leading to ring closure and formation of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one (a thiopyrimidinone intermediate).

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Ethyl-3-oxobutanoate + Thiourea, KOH, EtOH | 2,3-Dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one | Ring-closing cyclization, high yield |

This intermediate is crucial as it contains the thiocarbonyl group that can be further manipulated.

Methylation of the Thiopyrimidinone

The methylsulfanyl group at the 2-position is introduced by methylation of the thiol group. Methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) are used to convert the thiol to a methylsulfanyl substituent.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 2 | Dimethyl sulfate, K2CO3, methyl isobutyl ketone, 20°C to reflux | 2-(Methylsulfanyl)pyrimidin-4(3H)-one derivative | Efficient methylation, controlled conditions |

Alternative Synthetic Routes and Functional Group Transformations

Substitution Reactions on 2-(Methylsulfanyl)pyrimidin-4(3H)-one

The methylsulfanyl group can also serve as a handle for further functionalization. For example, substitution reactions with alkyl halides or epoxides in alkaline media can yield various derivatives, demonstrating the versatility of the methylsulfanyl substituent.

Use of Lithiation and Isothiocyanate Reactions

A more advanced method involves lithiation of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine with lithium diisopropylamide (LDA) at low temperature, followed by reaction with alkyl or aryl isothiocyanates to form carbothioamide intermediates. Subsequent treatment with sodium hydride and isothiocyanates or isocyanates yields substituted pyrimidine derivatives, including 4-thioxo and 4-oxo pyrimidinones.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 4 | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine + LDA, THF, –78°C | Lithiated intermediate | Controlled lithiation |

| 5 | Reaction with alkyl/aryl isothiocyanates | N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides | Intermediate for further substitution |

| 6 | Sodium hydride + isothiocyanates or phenyl isocyanate | 1,3-Disubstituted pyrimidin-4(3H)-one derivatives | Versatile substitution method |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Ethyl-3-oxobutanoate + Thiourea | KOH, Ethanol | 2,3-Dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one | High yield, ring closure |

| 2 | Methylation | Thiopyrimidinone intermediate | Dimethyl sulfate, K2CO3, methyl isobutyl ketone | 2-(Methylsulfanyl)pyrimidin-4(3H)-one derivative | Efficient, mild conditions |

| 3 | Nucleophilic substitution | 6-Chloropyrimidine derivative | Base, solvent | 3-(2-Chloro-6-methylphenyl)pyrimidin-4(3H)-one | High regioselectivity |

| 4-6 | Lithiation and substitution | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | LDA, THF, –78°C; then isothiocyanates, NaH | 1,3-Disubstituted pyrimidin-4(3H)-one derivatives | Versatile, moderate to good yields |

Research Findings and Practical Considerations

- The use of dimethyl sulfate as a methylating agent is preferred for cost-effectiveness and safety compared to other methylating agents.

- Methylation reactions are typically carried out at temperatures ranging from room temperature to reflux of the solvent to optimize yield and purity.

- Lithiation reactions require strict temperature control (–78°C) to avoid side reactions and ensure regioselectivity.

- The substitution of the 6-chloropyrimidine ring with aryl groups proceeds efficiently under basic conditions, providing good yields and high purity products.

- Functionalization of the methylsulfanyl group allows for further derivatization, expanding the chemical space of pyrimidinone derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidinone ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Position 2 Substituent Comparison

*Estimated based on structural similarity to .

Substituent Variations at Position 3

The 2-chloro-6-methylphenyl group at position 3 is critical for steric and electronic effects:

- Cyclohexyl groups : 3-(2-Hydroxycyclohexyl)-6-phenylpyrimidin-4(3H)-one derivatives () feature aliphatic substituents, increasing conformational flexibility but reducing aromatic interactions .

- Halogenated aryl groups : Compounds like 2-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4(3H)-one () combine halogenated motifs for improved target affinity, similar to the target compound’s chloro-methylphenyl group .

Table 2: Position 3 Substituent Comparison

*Inferred from CDK2 inhibition data in .

Fused vs. Simple Pyrimidinone Systems

The target compound’s simple pyrimidinone ring contrasts with fused systems like thieno[2,3-d]pyrimidin-4(3H)-ones ():

- Furopyrimidinones: Derivatives like 5-ethoxycarbonyl-6-methylfuropyrimidinones () have rigid fused structures, which may limit metabolic degradation but reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

- logP: Estimated ~2.5 (methylsulfanyl groups contribute less hydrophobicity than arylthio groups; cf. logP = 1.36 for 6-amino-3-methyl-2-(methylsulfanyl)pyrimidinone) .

- Solubility : Likely low in aqueous media due to the chloro-methylphenyl group, similar to 2-(4-chlorophenyl) derivatives () .

- Metabolic stability : Methylsulfanyl groups may undergo oxidation to sulfoxides, whereas trifluoromethyl groups () are metabolically resistant .

Biological Activity

3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a synthetic compound recognized for its unique pyrimidinone core structure, featuring both chloromethyl and methylthio substituents. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. Preliminary studies indicate that this compound may act as an inhibitor of cyclooxygenase enzymes, especially COX-2, which is pivotal in inflammation and pain pathways. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Properties

Initial findings suggest that this compound exhibits significant anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit COX enzymes, leading to reduced inflammation and pain relief. The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylthieno[2,3-d]pyrimidin-4-one | Thieno moiety instead of phenyl | Potential COX inhibitors |

| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Two methyl groups on thieno ring | Similar anti-inflammatory properties |

| 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Chloromethyl group at different position | COX inhibition potential |

| 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Different substitutions on pyrimidine ring | Antimicrobial activity reported |

These compounds illustrate how structural variations influence biological activity, emphasizing the importance of specific substituents in drug design.

Study on COX Inhibition

A study conducted by researchers investigating the anti-inflammatory potential of pyrimidine derivatives included this compound among other compounds. The results indicated that this compound effectively inhibited COX-2 with an IC50 value comparable to established anti-inflammatory drugs. The mechanism was attributed to the competitive inhibition of the enzyme's active site.

Antimicrobial Assessment

In another study focusing on antimicrobial agents derived from thienopyrimidinones, several compounds were synthesized and tested for their activity against various microbial strains. The results highlighted that modifications at specific positions significantly enhanced antibacterial efficacy. Although direct tests on this compound were not performed, its structural similarities to potent antimicrobial agents suggest potential efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one to improve yield and purity?

- Methodological Answer :

- Step 1 : Use nucleophilic substitution at the pyrimidine C2 position with methylsulfanyl groups, as seen in analogous compounds (e.g., 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one) .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, base strength) to minimize byproducts. For example, DMF with K₂CO₃/KI is effective for aryloxy substitutions .

- Step 3 : Employ column chromatography (e.g., dichloromethane:methanol gradients) or recrystallization for purification. Low yields (e.g., 11% in related syntheses) may require iterative optimization of stoichiometry or catalysts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D configuration, as demonstrated for 4-(4-chlorophenyl)-6-(methylsulfanyl)-pyrimidin-2-amine .

- NMR analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to validate the methylsulfanyl group’s position and aromatic substitution patterns.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using LC-MS or HRMS .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-6-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric analysis : Use computational tools (e.g., molecular docking) to assess steric hindrance from the ortho-chloro and methyl groups. Compare with Pd-catalyzed reactions in thieno[3,2-d]pyrimidinones, where bulky substituents reduce coupling efficiency .

- Electronic effects : Perform Hammett studies or DFT calculations to quantify electron-withdrawing/donating effects of substituents. For example, the chloro group may activate the pyrimidine ring for nucleophilic attacks .

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., NMR or crystallography) for this compound?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent model, basis set) in DFT simulations to align with experimental conditions (e.g., DMSO-d₆ for NMR) .

- Step 2 : Validate tautomeric forms using variable-temperature NMR or X-ray data. For example, pyrimidinone tautomerism can shift proton signals significantly .

- Step 3 : Cross-reference with structurally similar compounds (e.g., 2-(methylsulfanyl)pyrimidin-4(3H)-ones) to identify systematic errors in modeling .

Q. How can substituent modifications (e.g., replacing methylsulfanyl with amino groups) alter the compound’s biological or physicochemical properties?

- Methodological Answer :

- Synthetic approach : Replace methylsulfanyl via oxidative cleavage (e.g., H₂O₂/acid) followed by amination, as shown in 5-amino-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one derivatives .

- Property analysis : Compare logP (lipophilicity), solubility, and hydrogen-bonding capacity using HPLC or shake-flask methods. Amino groups may enhance solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.